Benzeneacetonitrile, 2-(1,1-dimethylethyl)-
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Overview
Description
Benzeneacetonitrile, 2-(1,1-dimethylethyl)- is an organic compound with a complex structure that includes a benzene ring, an acetonitrile group, and a tert-butyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- typically involves the reaction of benzyl cyanide with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
In industrial settings, the production of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetonitrile, 2-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of the nitrile group.
Substitution: Halogens and other electrophiles can be used for substitution reactions on the benzene ring.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces primary amines.
Substitution: Produces various substituted benzene derivatives.
Scientific Research Applications
Benzeneacetonitrile, 2-(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetonitrile, 2-(1,1-dimethylethyl)- involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with enzymes and receptors, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Benzeneacetonitrile
- Benzeneacetonitrile, 2-methyl-
- Benzeneacetonitrile, 2-ethyl-
Uniqueness
Benzeneacetonitrile, 2-(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl group, which significantly alters its chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound in various applications.
Properties
CAS No. |
72269-54-6 |
---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(2-tert-butylphenyl)acetonitrile |
InChI |
InChI=1S/C12H15N/c1-12(2,3)11-7-5-4-6-10(11)8-9-13/h4-7H,8H2,1-3H3 |
InChI Key |
QCOBYVFHJPONNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1CC#N |
Origin of Product |
United States |
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